Nlrp3-IN-35
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Overview
Description
Nlrp3-IN-35 is a chemical compound known for its role as an inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the body’s immune response by activating caspase-1 and the inflammatory cytokines interleukin-1β and interleukin-18 . This compound has garnered significant attention in scientific research due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-35 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediates during the synthesis process .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility. Techniques such as crystallization, chromatography, and recrystallization are often employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Nlrp3-IN-35 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
Nlrp3-IN-35 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in various chemical reactions.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of inflammasome activation and inhibition.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the NLRP3 inflammasome.
Mechanism of Action
Nlrp3-IN-35 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The compound binds to the NLRP3 protein, preventing its oligomerization and subsequent activation of caspase-1. This inhibition blocks the release of pro-inflammatory cytokines interleukin-1β and interleukin-18, thereby reducing inflammation and immune responses . The molecular targets and pathways involved include the NLRP3 protein, caspase-1, and the downstream signaling pathways that mediate inflammation .
Comparison with Similar Compounds
Nlrp3-IN-35 is unique compared to other NLRP3 inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:
MCC950: Another well-known NLRP3 inhibitor with a different binding mechanism.
CY-09: A small molecule inhibitor targeting the NLRP3 inflammasome.
Oridonin: A natural compound with anti-inflammatory properties that also inhibits NLRP3.
This compound stands out due to its higher specificity and effectiveness in inhibiting the NLRP3 inflammasome, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C26H25FN4O2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[(6-cyclopropyl-1H-pyrazolo[4,3-c]pyridin-7-yl)methyl]-3-ethoxy-4-(3-fluorophenyl)-N-methylbenzamide |
InChI |
InChI=1S/C26H25FN4O2/c1-3-33-23-12-18(9-10-21(23)17-5-4-6-20(27)11-17)26(32)31(2)15-22-24(16-7-8-16)28-13-19-14-29-30-25(19)22/h4-6,9-14,16H,3,7-8,15H2,1-2H3,(H,29,30) |
InChI Key |
YLPWUCZXJICGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N(C)CC2=C3C(=CN=C2C4CC4)C=NN3)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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